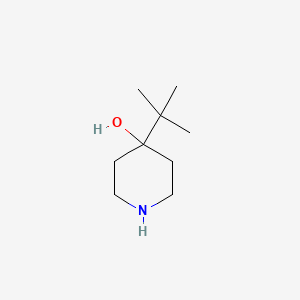

4-Tert-butylpiperidin-4-ol

Description

Significance and Context of 4-Tert-butylpiperidin-4-ol in Organic Chemistry

This compound is a heterocyclic compound belonging to the piperidine (B6355638) class of molecules. Piperidines are six-membered rings containing one nitrogen atom and are fundamental scaffolds in medicinal chemistry and drug design. nih.gov The structure of this compound is characterized by a piperidine ring substituted at the 4-position with both a hydroxyl (-OH) group and a bulky tert-butyl group. This specific substitution pattern imparts distinct conformational properties to the molecule, making it a subject of interest in stereochemical and conformational analysis.

The conformational free energies of 4-substituted piperidines, including those with a hydroxyl group, have been studied to understand how different substituents influence the equilibrium between axial and equatorial conformers. nih.gov For many 4-substituted piperidines, the relative conformer energies are similar to their cyclohexane (B81311) counterparts. nih.gov However, the presence of polar substituents can lead to significant changes upon protonation of the nitrogen atom. nih.gov In the case of derivatives like 4-hydroxypiperidine (B117109), protonation can reverse the conformational preference, favoring the axial form due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov The tert-butyl group, being sterically demanding, generally prefers an equatorial position to minimize steric strain, which in turn influences the orientation of the hydroxyl group.

The study of such molecules is crucial for understanding the intricate balance of steric and electronic effects that govern molecular shape and reactivity. This knowledge is instrumental in the rational design of more complex molecules with desired biological activities.

Table 1: Physicochemical Properties of 4-Butylpiperidin-4-ol

| Property | Value |

|---|---|

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.25 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 157.146664230 Da |

| Monoisotopic Mass | 157.146664230 Da |

| Topological Polar Surface Area | 32.3 Ų |

| Heavy Atom Count | 11 |

This data is based on the isomeric compound 4-Butylpiperidin-4-ol, as specific experimental data for the tert-butyl isomer was not available in the search results. nih.gov

Overview of Research Trajectories for Piperidine Derivatives

Piperidine and its derivatives are among the most significant heterocyclic scaffolds in pharmaceutical sciences. researchgate.net The piperidine ring is a common feature in numerous approved drugs and natural alkaloids, highlighting its importance as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net Research into piperidine derivatives follows several key trajectories, driven by the quest for new therapeutic agents with improved efficacy and pharmacokinetic profiles. researchgate.net

One major research avenue is the synthesis of novel piperidine derivatives . Chemists continuously develop new synthetic methodologies to create diverse libraries of substituted piperidines. These methods include the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and various multicomponent reactions. nih.gov The goal is to access a wide range of chemical diversity for biological screening.

Another critical area is the conformational analysis of piperidine rings . The three-dimensional shape of a molecule is paramount for its interaction with biological targets. nih.govnih.gov Researchers use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling to study the conformational preferences of piperidine derivatives. nih.govasianpubs.orgosti.gov Understanding how substituents affect the ring's conformation—whether it adopts a chair, boat, or twist-boat form—is essential for structure-activity relationship (SAR) studies. nih.govasianpubs.org For instance, the introduction of an alkyl group at the C-3 position can cause a flattening of the piperidine ring. asianpubs.org

Furthermore, the pharmacological evaluation of piperidine derivatives is a vast and active field. These compounds are investigated for a wide spectrum of biological activities, including but not limited to:

Central nervous system (CNS) modulation researchgate.net

Anticancer activity researchgate.net

Antimicrobial properties researchgate.net

Anti-inflammatory effects researchgate.net

The integration of the piperidine skeleton into molecules can enhance properties like membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net The ongoing exploration of piperidine derivatives continues to yield promising lead compounds for the development of new medicines. nih.govresearchgate.net

Table 2: Key Research Areas for Piperidine Derivatives

| Research Area | Focus | Key Techniques/Approaches |

|---|---|---|

| Synthetic Chemistry | Development of new methods to synthesize substituted piperidines, spiropiperidines, and condensed piperidine systems. | Hydrogenation/reduction of pyridines, intramolecular cyclization, metal-catalyzed reactions. nih.gov |

| Conformational Analysis | Studying the 3D structure and conformational preferences of the piperidine ring. | NMR spectroscopy, computational chemistry (DFT, molecular mechanics). nih.govasianpubs.orgosti.gov |

| Medicinal Chemistry | Design and synthesis of piperidine-containing compounds for therapeutic applications. | Structure-activity relationship (SAR) studies, bioisosteric replacement. researchgate.netnih.govnih.gov |

| Pharmacology | Evaluation of the biological activities of novel piperidine derivatives. | In vitro and in vivo assays for various diseases (e.g., cancer, infectious diseases, CNS disorders). researchgate.netresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

4-tert-butylpiperidin-4-ol |

InChI |

InChI=1S/C9H19NO/c1-8(2,3)9(11)4-6-10-7-5-9/h10-11H,4-7H2,1-3H3 |

InChI Key |

BMPBHKNEDRNHJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1(CCNCC1)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butylpiperidin 4 Ol

Transformations of the Hydroxyl Group

The tertiary nature of the hydroxyl group in 4-tert-butylpiperidin-4-ol imposes considerable steric hindrance, which in turn governs its reactivity in esterification, etherification, and oxidation reactions.

Esterification: The esterification of tertiary alcohols such as this compound is generally challenging under standard Fischer esterification conditions due to steric hindrance and the potential for elimination reactions under acidic conditions. However, effective methods for the esterification of sterically hindered alcohols have been developed. One such method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This approach allows for the formation of an ester linkage under milder, neutral conditions, thereby avoiding acid-catalyzed dehydration. The reaction proceeds through the activation of the carboxylic acid by DCC, followed by a nucleophilic attack of the alcohol.

Another strategy for the esterification of tertiary alcohols is the use of acid anhydrides or acid chlorides in the presence of a non-nucleophilic base. While these reactions can be sluggish, they offer a viable route to the desired esters.

Etherification: The synthesis of tert-butyl ethers from tertiary alcohols like this compound is also a non-trivial transformation. Direct Williamson ether synthesis is often unsuccessful due to the steric bulk of the tertiary alkoxide, which favors elimination over substitution. More specialized methods are required to achieve etherification. For instance, reaction with isobutylene in the presence of a strong acid catalyst can yield the corresponding tert-butyl ether, although this method can be complicated by side reactions.

The oxidation of the tertiary hydroxyl group in this compound to a ketone is not possible without cleavage of a carbon-carbon bond, a reaction that requires harsh oxidative conditions. Under typical oxidizing conditions used for primary and secondary alcohols (e.g., PCC, PDC, Swern oxidation), this compound is expected to be unreactive at the hydroxyl group.

However, the nitrogen atom of the piperidine (B6355638) ring can be susceptible to oxidation. Strong oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of the corresponding N-oxide. The oxidation of a similar compound, 4-tert-butylcyclohexanol, to 4-tert-butylcyclohexanone has been reported using sodium hypochlorite in the presence of acetic acid. wpmucdn.com While this involves a secondary alcohol, it highlights a common method for oxidizing cyclic alcohols. For this compound, such conditions might lead to a complex mixture of products, including potential N-oxidation.

Mechanistically, the oxidation of secondary alcohols often proceeds via an intermediate that facilitates the removal of the hydrogen atom from the carbon bearing the hydroxyl group. In the case of a tertiary alcohol, the absence of such a hydrogen atom prevents direct oxidation to a ketone. Any oxidative cleavage would likely proceed through a radical mechanism under more forceful conditions.

Reactions Involving the Piperidine Nitrogen

The secondary amine in the piperidine ring of this compound is a nucleophilic center and readily participates in a variety of reactions, including alkylation and acylation.

N-Alkylation: The nitrogen of the piperidine ring can be alkylated using various alkylating agents such as alkyl halides or sulfates. Studies on the N-alkylation of 4-tert-butylpiperidine derivatives have shown that the stereoselectivity of the reaction is influenced by the steric bulk of the substituent at the 4-position. acs.orgacs.org The alkylation of 4-tert-butylpiperidine with alkyl p-toluenesulfonates has been observed to proceed with a preference for the introduction of the alkyl group in an axial position, which is cis to the equatorial tert-butyl group. acs.org This stereochemical outcome is a result of the steric hindrance posed by the bulky tert-butyl group, which directs the incoming electrophile to the less hindered axial face of the nitrogen atom.

N-Acylation: N-acylation of this compound can be readily achieved using acid chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction is generally efficient and leads to the formation of the corresponding N-amide. The acylation effectively reduces the nucleophilicity and basicity of the piperidine nitrogen.

In multi-step syntheses, it is often necessary to protect the piperidine nitrogen to prevent its interference with subsequent reactions. A variety of protecting groups are available for secondary amines.

One of the most common protecting groups for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group. researchgate.net The Boc group is easily introduced by reacting this compound with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (B128534) or sodium bicarbonate. The resulting N-Boc protected compound is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). organic-chemistry.org

Other common protecting groups for the piperidine nitrogen include:

Benzyl (Bn) group: Introduced via reaction with benzyl bromide. It is stable to a wide range of conditions and is typically removed by catalytic hydrogenation.

Carbobenzyloxy (Cbz) group: Introduced using benzyl chloroformate. Like the benzyl group, it is removed by catalytic hydrogenation.

The choice of protecting group depends on the specific reaction conditions that will be employed in the subsequent synthetic steps, following an orthogonal protection strategy. organic-chemistry.org

Rearrangement Reactions and Fragmentation Patterns

Rearrangement Reactions: Under strongly acidic conditions, tertiary alcohols can undergo carbocation-mediated rearrangements. For this compound, protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation at the C4 position. However, a Wagner-Meerwein rearrangement involving the migration of a methyl group from the tert-butyl group to the adjacent carbocation center is unlikely due to the stability of the tertiary carbocation. Ring expansion or contraction rearrangements are also not typically observed for this type of stable ring system under normal conditions.

Fragmentation Patterns: In mass spectrometry, this compound is expected to exhibit characteristic fragmentation patterns. Upon electron impact ionization, the molecular ion may be weak or absent, which is common for alcohols. libretexts.org

Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. miamioh.edu This would result in the loss of an ethyl or propyl radical.

Loss of water: Dehydration of the molecular ion can occur, leading to a peak at [M-18]. libretexts.org

Loss of the tert-butyl group: Cleavage of the bond between the piperidine ring and the tert-butyl group would result in a prominent peak corresponding to the loss of a tert-butyl radical ([M-57]).

Fragmentation of the piperidine ring: The piperidine ring itself can undergo fragmentation, leading to a series of smaller charged fragments.

For N-Boc protected derivatives, characteristic fragmentation includes the loss of isobutylene (56 Da) and carbon dioxide (44 Da) from the Boc group. doaj.org

Alpha-Cleavage in Mass Spectrometry of Nitrogen/Oxygen Containing Compounds

In mass spectrometry, alpha-cleavage is a dominant fragmentation pathway for compounds containing heteroatoms like nitrogen and oxygen. This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the heteroatom, leading to the formation of a stabilized radical cation. For this compound, two primary sites are susceptible to alpha-cleavage: the bonds adjacent to the nitrogen atom of the piperidine ring and the bonds adjacent to the oxygen atom of the tertiary alcohol.

Alpha-Cleavage adjacent to Nitrogen: The nitrogen atom in the piperidine ring can initiate alpha-cleavage at the C2-C3 and C5-C6 bonds. Ionization of the nitrogen's lone pair of electrons results in a radical cation. Subsequent cleavage of the adjacent C-C bond leads to the formation of a resonance-stabilized iminium ion and a neutral radical. This is a characteristic fragmentation for aliphatic amines.

Alpha-Cleavage adjacent to Oxygen: Similarly, ionization can occur at the oxygen atom of the hydroxyl group. The resulting radical cation can then undergo cleavage of one of the adjacent carbon-carbon bonds. The most favorable alpha-cleavage for the tertiary alcohol is the loss of the bulky tert-butyl group as a radical. This is due to the formation of a stable tertiary carbocation and a stable tert-butyl radical. Another possibility is the cleavage of a C-C bond within the piperidine ring adjacent to the carbon bearing the hydroxyl group.

A summary of the predicted major alpha-cleavage fragments for this compound is presented below.

| Precursor Ion (M+) | Fragmentation Pathway | Resulting Cation | Predicted m/z | Lost Radical |

| [C9H19NO]+• | α-cleavage (N-driven) | Iminium ion | 84 | C5H11• |

| [C9H19NO]+• | α-cleavage (O-driven) | Oxonium ion | 114 | C4H9• (tert-butyl) |

Other Characteristic Fragmentation Pathways

Beyond alpha-cleavage, other fragmentation pathways contribute to the mass spectrum of this compound. These include dehydration and the loss of the entire tert-butyl group.

Dehydration (Loss of H₂O): Alcohols frequently undergo dehydration in the mass spectrometer, leading to the loss of a water molecule (18 Da). This process is particularly common for tertiary alcohols and results in the formation of an alkene radical cation. For this compound, the elimination of water would lead to the formation of a radical cation with a double bond in the piperidine ring.

Loss of the Tert-butyl Group: A prominent fragmentation pathway is the loss of the tert-butyl group (57 Da) to form a stable tertiary carbocation. This cleavage is driven by the high stability of the resulting cation and the tert-butyl radical. This fragmentation is often observed as a base peak or a very intense peak in the mass spectra of compounds containing a tert-butyl group.

The table below summarizes these additional characteristic fragmentation pathways.

| Precursor Ion (M+) | Fragmentation Pathway | Resulting Cation | Predicted m/z | Lost Neutral/Radical |

| [C9H19NO]+• | Dehydration | [C9H17N]+• | 139 | H₂O |

| [C9H19NO]+• | Loss of tert-butyl | [C5H10NO]+ | 100 | C4H9• (tert-butyl) |

Cyclization Reactions and Annulation Strategies utilizing this compound

While specific examples of cyclization and annulation reactions utilizing this compound are not extensively reported in the literature, its bifunctional nature—possessing both a secondary amine and a tertiary alcohol—makes it a potentially valuable building block for the synthesis of complex heterocyclic systems.

The secondary amine of the piperidine ring can participate in a variety of cyclization reactions. For instance, it can act as a nucleophile in intramolecular reactions to form fused bicyclic systems. Condensation with dicarbonyl compounds or their equivalents could lead to the formation of new heterocyclic rings fused to the piperidine core.

The tertiary hydroxyl group can also be a handle for further functionalization and subsequent cyclization. It can be converted into a good leaving group, allowing for intramolecular nucleophilic substitution by the nitrogen atom to form a bridged bicyclic amine. Alternatively, the hydroxyl group could direct ortho-metalation reactions in substituted derivatives, enabling annulation strategies.

Annulation strategies could involve a multi-step sequence where both the amine and the alcohol functionalities are utilized. For example, the amine could be acylated with a reagent containing a latent reactive site. Subsequent activation of the tertiary alcohol could initiate a cyclization cascade, leading to the formation of polycyclic structures. The presence of the sterically bulky tert-butyl group can also be exploited to influence the stereochemical outcome of such reactions, potentially leading to the synthesis of complex molecules with high diastereoselectivity.

Advanced Spectroscopic and Crystallographic Elucidation of 4 Tert Butylpiperidin 4 Ol and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides a definitive picture of the molecular structure of a compound in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique is instrumental in confirming the absolute stereochemistry and revealing the details of intermolecular interactions that govern the crystal packing.

In the solid state, 4-tert-butylpiperidin-4-ol is expected to form an extensive network of hydrogen bonds due to the presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an amine group (also a hydrogen bond donor and acceptor). These hydrogen bonds play a crucial role in stabilizing the crystal lattice.

X-ray crystallographic analysis of this compound would be expected to confirm the chair conformation of the piperidine (B6355638) ring, which is the most stable arrangement for six-membered rings. The analysis would also definitively establish the orientation of the substituents. As predicted by steric considerations and supported by NMR data, the bulky tert-butyl group would be found in an equatorial position to minimize steric strain. The hydroxyl group at the C4 position would consequently be in an axial orientation.

The precise bond lengths and angles within the piperidine ring can also be determined. For instance, the C-N bonds will be longer than the C-C bonds, and the bond angles within the ring will be close to the ideal tetrahedral angle of 109.5°, with some distortion due to the presence of the heteroatom and the substituents.

The table below summarizes the expected key crystallographic parameters for this compound, based on data from analogous piperidine structures.

| Parameter | Expected Value/Observation | Significance |

| Piperidine Ring Conformation | Chair | Most stable conformation for a six-membered ring. |

| Tert-butyl Group Orientation | Equatorial | Minimizes steric strain (1,3-diaxial interactions). |

| Hydroxyl Group Orientation | Axial | Determined by the equatorial position of the tert-butyl group. |

| Hydrogen Bonding | O-H···N and N-H···O interactions | Formation of extensive intermolecular networks, stabilizing the crystal lattice. |

| Crystal System | Dependent on packing (e.g., monoclinic, orthorhombic) | Describes the symmetry of the unit cell. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules, including this compound and its derivatives. This technique provides highly accurate mass measurements, typically to within 5 ppm, enabling the determination of elemental compositions and offering deep insights into fragmentation patterns, which are crucial for differentiating between isomers and identifying unknown compounds.

The chemical formula of this compound is C9H19NO, which corresponds to a monoisotopic mass of 157.1467 u. HRMS analysis, often coupled with techniques like electrospray ionization (ESI), allows for the precise measurement of the protonated molecule [M+H]+, which would have a theoretical exact mass of 158.1545 u. The high resolution and mass accuracy of this technique can confirm the elemental composition of the parent ion and its fragment ions, providing a high degree of confidence in the compound's identification.

The fragmentation behavior of this compound under HRMS conditions can be predicted based on the fragmentation of structurally related compounds, such as other piperidine derivatives and molecules containing a tert-butyl group. A primary fragmentation pathway for piperidine alkaloids is the neutral loss of a water molecule (H2O) researchgate.net. This is a common fragmentation for alcohols, and in the case of this compound, would result in a fragment ion with the formula C9H18N+ and a theoretical m/z of 140.1439.

Another characteristic fragmentation is associated with the tert-butyl group. Compounds containing a tert-butyl moiety are known to undergo fragmentation via the loss of isobutylene (C4H8) or through the formation of a stable tert-butyl cation (C4H9+), which has an m/z of 57.0704 miamioh.edumassbank.eu. The loss of the tert-butyl group from the parent molecule would generate a fragment with the formula C5H10NO+ and a theoretical m/z of 100.0762.

A study on the mass spectrum of the carbocyclic analog, 4-tert-butylcyclohexanol, identified a significant fragment at m/z 99 chegg.com. This suggests a potential fragmentation pathway for this compound that could also lead to a fragment ion around this mass, likely involving the cleavage of the piperidine ring.

The fragmentation pathways of N-substituted derivatives of this compound would show additional characteristic fragmentation patterns. For instance, N-Boc (tert-butoxycarbonyl) protected derivatives often exhibit a characteristic loss of the Boc group as isobutylene (C4H8) and carbon dioxide (CO2), or the loss of the entire Boc group (C5H9O2) miamioh.edu.

The precise mass measurements of these and other fragment ions obtained through HRMS analysis are critical for proposing and verifying fragmentation mechanisms. This detailed information allows researchers to build a comprehensive picture of the molecule's structure and behavior in the gas phase.

Table of Theoretical Exact Masses of this compound and Potential Fragments

| Species | Chemical Formula | Theoretical Exact Mass (u) |

| This compound (M) | C9H19NO | 157.1467 |

| Protonated Molecule [M+H]+ | C9H20NO+ | 158.1545 |

| Fragment from loss of H2O | C9H18N+ | 140.1439 |

| Fragment from loss of C4H9 | C5H10NO+ | 100.0762 |

| tert-butyl cation | C4H9+ | 57.0704 |

Computational Chemistry Approaches for Understanding the Properties of 4 Tert Butylpiperidin 4 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the fundamental principles of quantum theory, offer a detailed description of the electronic structure and energy of 4-tert-butylpiperidin-4-ol. These methods are crucial for understanding its intrinsic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. For this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and electrostatic potential.

Recent studies on related piperidine (B6355638) derivatives have demonstrated the utility of DFT in understanding their stability and reactivity. For instance, a study on piperine (B192125) highlighted the influence of the piperidine ring on the molecule's steric and electronic properties, which was elucidated through DFT calculations at the B3LYP/6-31G(d,p) level of theory. Similarly, combined DFT and X-ray diffraction studies of piperidin-4-one imine derivatives have been used to predict their electronic properties and identify reactive and stable structures. researchgate.net

For this compound, DFT calculations would likely reveal the following:

Molecular Geometry: The piperidine ring is expected to adopt a chair conformation. The bulky tert-butyl group at the C4 position will strongly favor an equatorial position to minimize steric hindrance. The hydroxyl group at the same position can exist in either an axial or equatorial orientation, with the relative energies of these conformers being a key area of investigation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO is likely to be localized on the nitrogen and oxygen atoms, indicating their nucleophilic character. The LUMO, conversely, would indicate regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. researchgate.netnih.gov

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule. The electronegative oxygen and nitrogen atoms will exhibit negative electrostatic potential (red/yellow regions), signifying them as sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the hydroxyl and amine groups will show positive potential (blue regions), indicating their propensity to act as hydrogen bond donors.

| Property | Predicted Value/Description |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | ~2.5 D |

| Mulliken Charge on Nitrogen | -0.45 e |

| Mulliken Charge on Oxygen | -0.60 e |

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, which can aid in the structural elucidation and characterization of molecules. frontiersin.orgresearchgate.net For this compound, DFT calculations can be employed to predict its ¹H and ¹³C NMR chemical shifts.

The process typically involves:

Conformational Search: Identifying all low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

NMR Shielding Calculation: Calculating the isotropic shielding constants for each nucleus using a higher level of theory (e.g., WP04/6-311++G(2d,p)) and an implicit solvent model to mimic experimental conditions. github.io

Boltzmann Averaging: The predicted chemical shifts for each conformer are averaged based on their Boltzmann populations to obtain the final predicted spectrum.

The predicted ¹H NMR spectrum would show distinct signals for the axial and equatorial protons of the piperidine ring, with their chemical shifts influenced by the anisotropic effects of the C-N and C-C bonds. The tert-butyl group would appear as a sharp singlet, while the hydroxyl proton's chemical shift would be sensitive to solvent and concentration. In the ¹³C NMR spectrum, the chemical shifts of the piperidine ring carbons would be indicative of their local electronic environment.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C4 (quaternary) | 72.5 |

| C2, C6 (equatorial to N) | 48.1 |

| C3, C5 (adjacent to C4) | 39.8 |

| C(CH₃)₃ (quaternary) | 34.2 |

| C(CH₃)₃ (methyls) | 27.9 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment.

MD simulations can be used to explore the conformational landscape of this compound. researchgate.net By simulating the motion of the molecule over time, it is possible to identify the most stable conformations and the energy barriers between them.

For this compound, the primary conformational flexibility lies in the piperidine ring, which can, in principle, undergo a ring flip between two chair conformations. However, due to the large steric bulk of the tert-butyl group, the conformation where it occupies an equatorial position is overwhelmingly favored. The energy penalty for placing a tert-butyl group in an axial position is significant, effectively locking the ring in one chair conformation.

The main dynamic process to be studied would be the rotation of the hydroxyl group and the orientation of the N-H bond. MD simulations can reveal the preferred orientations of these groups and the dynamics of their interconversion.

| Conformer (t-Bu group) | OH Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial | Equatorial | 0.0 (most stable) |

| Equatorial | Axial | 0.5 - 1.0 |

| Axial | Equatorial | > 5.0 |

| Axial | Axial | > 5.0 |

The conformation and properties of this compound can be significantly influenced by the solvent. MD simulations with explicit solvent molecules can provide a detailed picture of these interactions.

In a protic solvent like water or methanol (B129727), the hydroxyl and amine groups of this compound will act as both hydrogen bond donors and acceptors. MD simulations can quantify the number and lifetime of these hydrogen bonds, revealing the structure of the solvation shell around the molecule. The hydrophobic tert-butyl group will influence the local water structure, potentially leading to hydrophobic hydration effects. rsc.org

In aprotic solvents, the hydrogen bonding interactions will be different, which can affect the conformational preferences of the hydroxyl group. A study on 3-(hydroxymethyl)piperidine showed that the conformational equilibrium is substantially altered by varying solvent polarity, a finding that is likely applicable to this compound as well. researchgate.net

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational methods can be used to predict the reactivity of this compound and to investigate the mechanisms of reactions in which it participates.

Reactivity Descriptors: Based on DFT calculations, various reactivity descriptors can be calculated. These include the Fukui functions, which identify the most electrophilic and nucleophilic sites in the molecule, and the local softness, which indicates the tendency of a particular site to react. These descriptors would likely confirm the nucleophilicity of the nitrogen and oxygen atoms.

Reaction Mechanism Studies: Computational chemistry can be used to model the entire reaction pathway for a given transformation. rsc.orgmdpi.comresearchgate.net For example, the mechanism of N-alkylation or N-acylation of this compound could be investigated by calculating the structures and energies of reactants, transition states, and products. This would provide insights into the reaction kinetics and thermodynamics.

QSAR Modeling: While not directly a prediction of reactivity in a chemical sense, Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the biological activity of this compound based on its structural features. nih.govnih.govresearchgate.net By correlating calculated molecular descriptors with experimentally determined activities of a series of related compounds, a predictive model can be developed. For this compound, descriptors such as its lipophilicity (LogP), molecular weight, and polar surface area would be important inputs for such models.

| Descriptor/Property | Predicted Value/Classification |

|---|---|

| LogP (Lipophilicity) | 1.8 |

| Polar Surface Area (PSA) | 32.2 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Blood-Brain Barrier Permeation | Likely |

| CYP450 2D6 Inhibition | Unlikely |

Applications of 4 Tert Butylpiperidin 4 Ol As a Key Building Block in Advanced Chemical Synthesis

Role in the Synthesis of Complex Organic Molecules

The utility of 4-tert-butylpiperidin-4-ol as a synthetic building block stems from the reactivity of its secondary amine and tertiary hydroxyl group, combined with the conformational rigidity imparted by the piperidine (B6355638) ring and the sterically demanding tert-butyl group. These features allow it to be a foundational component in the construction of intricate molecular architectures.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science, with the piperidine ring being a prevalent feature in many biologically active compounds. This compound serves as a readily available piperidine-based template for creating more elaborate heterocyclic systems. The synthesis often begins with the modification of the piperidine's nitrogen or the oxidation of the tertiary alcohol to a ketone (4-tert-butyl-4-piperidone). This ketone is a key intermediate, enabling a wide range of subsequent reactions.

For instance, the piperidone derivative can undergo reactions at the alpha-carbon position or at the carbonyl group itself to form spirocyclic systems, where two rings share a single atom. One such application involves a multi-step synthesis that starts with a derivative, N-Boc-4-piperidone. This compound is used to create a starting scaffold which, through a series of reactions including amine additions and subsequent 1,3-dipolar cycloadditions, yields complex spiroisoxazolinopiperidine structures. These types of multi-ring systems are of significant interest in drug discovery due to their three-dimensional complexity.

The synthesis of various nitrogen heterocycles often employs catalytic methods to ensure efficiency and control. researchgate.netnih.govfrontiersin.orgnih.gov These strategies are crucial for building complex molecular frameworks from simpler building blocks like this compound derivatives.

In modern drug discovery, the synthesis of chemical libraries—large collections of structurally related compounds—is a critical step for identifying new therapeutic agents. This compound and its derivatives serve as excellent starting scaffolds for generating such libraries. The core piperidine structure can be systematically modified at several positions to produce a wide array of analogues.

A notable example is the use of a derivative, tert-butyl piperidin-4-ylcarbamate, in the synthesis of a library of compounds designed to inhibit the NLRP3 inflammasome, a target for inflammatory diseases. mdpi.com In this process, the piperidine ring acts as a central scaffold connecting different parts of the final molecules. mdpi.com By reacting the piperidine-based starting material with a variety of acids and other reagents, a diverse set of final compounds can be generated and tested for biological activity. mdpi.com

The general workflow for creating such a library is outlined in the table below, starting from a functionalized piperidine scaffold.

| Step | Reaction Type | Purpose | Key Reagents |

|---|---|---|---|

| 1 | Amide Coupling | Attach the first diversity element (an acid) to the piperidine nitrogen. | Carboxylic Acids, Coupling Agents (e.g., CDI) |

| 2 | Deprotection | Remove a protecting group (like Boc) to reveal a reactive functional group. | Acids (e.g., TFA) |

| 3 | Functionalization | Attach a second diversity element to the newly revealed functional group. | Varies (e.g., Diphenyl cyanocarbonimidate) |

| 4 | Displacement/Final Modification | Introduce the final set of diverse substituents. | Amines (e.g., methylamine, benzylamine) |

This modular approach allows for the rapid synthesis of hundreds or thousands of distinct compounds, all based on the original 4-aminopiperidine (B84694) scaffold, which itself can be derived from this compound. nih.gov

Use in Ligand Design and Coordination Chemistry

The nitrogen and oxygen atoms within this compound make it an attractive precursor for the design of ligands, which are molecules that can bind to metal ions. The resulting metal complexes can have important applications, particularly in catalysis.

Transition metal catalysis is a powerful tool in organic synthesis, enabling chemical transformations that would otherwise be difficult or impossible. mdpi.com The performance of a metal catalyst is highly dependent on the ligands that surround the metal center. By modifying the structure of this compound, new ligands can be synthesized.

For example, the secondary amine and the hydroxyl group can be functionalized to create a bidentate ligand that can bind to a metal ion at two points. This chelation effect often leads to more stable and selective catalysts. The synthesis could involve reacting the amine with a molecule containing another donor atom (like phosphorus or sulfur) or modifying the hydroxyl group to participate in metal binding. These customized ligands can then be combined with transition metals such as palladium, rhodium, or copper to create catalysts for a variety of reactions, including cross-coupling reactions, hydrogenations, and C-H activation. mdpi.comescholarship.org While specific applications using ligands directly derived from this compound are specialized, the piperidine framework is a common feature in many successful ligand designs. berkeley.eduresearchgate.net

Asymmetric catalysis, which uses chiral catalysts to produce one enantiomer of a molecule over the other, is of paramount importance in the pharmaceutical industry. While this compound is itself an achiral molecule, it can be used as a starting material for the synthesis of chiral ligands. rsc.orgnih.gov

There are several strategies to achieve this:

Resolution: A racemic mixture of a chiral derivative of the piperidine can be separated into its constituent enantiomers.

Asymmetric Synthesis: A chiral catalyst or reagent can be used to introduce a new stereocenter onto the piperidine ring in a controlled manner. For example, asymmetric hydrogenation of a related enamine could create a chiral amine. rsc.org

Attachment of a Chiral Auxiliary: A readily available chiral molecule can be attached to the piperidine's nitrogen atom. The chirality of this auxiliary can then direct the stereochemical outcome of subsequent reactions.

These chiral piperidine-based ligands are valuable in a range of enantioselective transformations, helping to produce enantiomerically pure compounds for various applications. nih.govrsc.org

Intermediates in the Development of Functional Materials

Functional materials are designed to have specific, useful properties, such as electrical conductivity, light emission, or unique physical characteristics. The rigid and well-defined structure of the 4-tert-butylpiperidine-4-ol scaffold makes it a candidate for incorporation into larger molecular systems like polymers or organic electronic materials.

By converting the hydroxyl and amine functionalities into polymerizable groups, the piperidine unit can be integrated into a polymer backbone. The bulky tert-butyl group can influence the material's properties by affecting how the polymer chains pack together, potentially increasing solubility or altering the bulk mechanical properties. Furthermore, the piperidine nitrogen can be quaternized to introduce positive charges, creating materials suitable for applications as ion-exchange resins or components in ionic liquids. While this remains a niche area of application, the principles of materials science suggest the potential for using such well-defined building blocks to create new materials with tailored functionalities.

Polymer Precursors

Theoretically, the structure of this compound, featuring a hydroxyl group and a secondary amine within a bulky cycloaliphatic ring, presents possibilities for its use as a monomer or a modifying agent in polymer synthesis. The hydroxyl group could be functionalized to introduce polymerizable moieties, such as acrylates or methacrylates, which could then undergo free-radical polymerization. Alternatively, the hydroxyl and amine groups could participate in step-growth polymerization reactions to form polyesters, polyamides, or polyurethanes.

The presence of the sterically hindering tert-butyl group at the C4 position would be expected to impart specific properties to any resulting polymer. These might include increased thermal stability, enhanced solubility in organic solvents, and altered mechanical properties due to the restriction of polymer chain mobility.

Despite these theoretical possibilities, a comprehensive search of scientific databases and chemical literature did not yield specific examples or detailed research findings on the synthesis and characterization of polymers derived directly from this compound. Consequently, no data tables on monomer reactivity ratios, polymer molecular weights, or thermal and mechanical properties can be provided at this time. Further research would be necessary to explore and validate the potential of this compound in the field of polymer chemistry.

Supramolecular Assembly Components

Derivatization of the hydroxyl or amine functionalities could introduce other recognition motifs, such as aromatic rings for π-π stacking interactions or charged groups for electrostatic interactions, further expanding the possibilities for designing complex, self-assembling systems. These could include the formation of gels, liquid crystals, or discrete molecular cages.

However, similar to its application in polymer synthesis, there is a notable lack of specific research in the scientific literature detailing the use of this compound or its close derivatives as components in supramolecular assemblies. As a result, there are no available research findings or data tables on association constants, thermodynamic parameters of self-assembly, or the morphological characterization of such supramolecular structures. The exploration of this compound in the context of supramolecular chemistry remains an open area for future investigation.

Synthesis and Elucidation of 4 Tert Butylpiperidin 4 Ol Derivatives and Analogues

Systematic Derivatization Strategies

Systematic derivatization of the 4-tert-butylpiperidin-4-ol core involves strategic chemical reactions at its primary functional groups: the piperidine (B6355638) nitrogen and the tertiary hydroxyl group. These approaches allow for the generation of a diverse library of analogues with modified physicochemical properties.

The secondary amine within the piperidine ring is a nucleophilic center, making it a prime site for substitution reactions such as N-alkylation and N-acylation. These reactions introduce a wide variety of substituents to the nitrogen atom, fundamentally altering the steric and electronic properties of the molecule.

N-Alkylation: This is a common method for introducing alkyl groups onto the piperidine nitrogen. The reaction typically involves treating the parent piperidine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.comresearchgate.net Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). google.comresearchgate.net Alternatively, primary alcohols can be used as alkylating agents in the presence of specific catalysts. elsevierpure.com

Table 1: Examples of N-Alkylation Reagents and Conditions

| Alkylating Agent | Base/Catalyst | Solvent | General Product Structure |

| Methyl iodide | K₂CO₃ | DMF | 1-Methyl-4-tert-butylpiperidin-4-ol |

| Benzyl bromide | Et₃N | Acetonitrile | 1-Benzyl-4-tert-butylpiperidin-4-ol |

| Ethyl bromoacetate | K₂CO₃ | Acetone | Ethyl 2-(4-tert-butyl-4-hydroxypiperidin-1-yl)acetate |

| Methanol (B129727) | (H₃O)₂[(W₆Cl₈)Cl₆]•6H₂O on Silica (B1680970) | Hydrogen Stream | 1-Methyl-4-tert-butylpiperidin-4-ol |

N-Acylation: This process introduces an acyl group to the piperidine nitrogen, forming an amide linkage. It is typically achieved by reacting the piperidine with an acylating agent such as an acyl chloride or a carboxylic acid anhydride. reddit.comresearchgate.netarkat-usa.org The reaction is often carried out in the presence of a non-nucleophilic base, like diisopropylethylamine (DIPEA) or pyridine (B92270), to scavenge the acidic byproduct. semanticscholar.org For direct coupling with carboxylic acids, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. researchgate.net

Table 2: Examples of N-Acylation Reagents and Conditions

| Acylating Agent | Base/Coupling Reagent | Solvent | General Product Structure |

| Acetyl chloride | DIPEA | Dichloromethane | 1-Acetyl-4-tert-butylpiperidin-4-ol |

| Benzoyl chloride | Pyridine | THF | 1-Benzoyl-4-tert-butylpiperidin-4-ol |

| Benzoic acid | DCC | Dichloromethane | (4-tert-Butyl-4-hydroxypiperidin-1-yl)(phenyl)methanone |

| Di-tert-butyl dicarbonate | - | THF | tert-Butyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate |

The tertiary hydroxyl group at the C4 position is less reactive than a primary or secondary alcohol due to steric hindrance. However, it can undergo several transformations, including etherification and esterification, to yield a range of derivatives.

O-Alkylation (Etherification): The formation of an ether from the tertiary alcohol requires the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide. This is typically achieved using a strong base, such as potassium tert-butoxide or sodium hydride, followed by reaction with an alkylating agent like an alkyl halide. google.com The choice of a strong base is necessary to overcome the lower acidity of the tertiary alcohol.

Esterification: Direct esterification of the sterically hindered tertiary alcohol with a carboxylic acid under acidic conditions (Fischer esterification) is often inefficient. A more effective method is the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org This mild procedure allows for the formation of esters from sterically demanding alcohols at room temperature. organic-chemistry.org The reaction proceeds through a DCC-activated carboxylic acid intermediate, which is then attacked by the alcohol. organic-chemistry.org

Table 3: Methods for Modifying the Tertiary Alcohol Group

| Reaction Type | Reagents | Key Features | Product Functional Group |

| O-Alkylation | 1. Strong base (e.g., KOtBu) 2. Alkyl halide (e.g., CH₃I) | Forms an alkoxide intermediate | Ether (-OR) |

| Esterification | Carboxylic Acid, DCC, DMAP | Mild conditions, suitable for sterically hindered alcohols | Ester (-OCOR) |

Structure-Activity Relationship (SAR) Studies of Derivatives (Focus on structural impact, not biological activity itself)

In analogues of 4-hydroxypiperidine (B117109), modifications at the N1 position significantly impact the molecule's conformation and basicity. nih.gov The introduction of a bulky N-alkyl or N-acyl group can influence the equilibrium of the piperidine ring's chair conformations. For instance, a large N-substituent may favor an axial orientation to minimize steric interactions, which in turn repositions the other ring substituents.

Similarly, substitutions on aryl groups attached to the piperidine core, as seen in 4-aryl-4-hydroxypiperidine analogues, can impose steric constraints that dictate the relative orientation of the rings. nih.gov The presence of methyl groups on an N-phenyl ring, for example, can restrict rotation around the C-N bond, locking the molecule into a specific conformation. nih.gov The length and flexibility of the chain connecting the piperidine nitrogen to other parts of the molecule are also critical factors that determine the spatial arrangement of key functional groups. These structural variations directly affect properties like lipophilicity, polarity, and the ability to form specific intermolecular interactions.

Synthesis of Spirocyclic and Fused Ring Systems Incorporating Piperidin-4-ol Moieties

The this compound scaffold is a valuable starting point for synthesizing more complex, three-dimensional structures like spirocyclic and fused-ring systems. These syntheses often begin with the oxidation of the tertiary alcohol to the corresponding piperidin-4-one.

Spirocyclic Systems: The synthesis of spiropiperidines involves the formation of a new ring that shares a single atom (the spiro center) with the piperidine ring, in this case, the C4 position. whiterose.ac.ukrsc.org

Spiro-oxetanes: These can be synthesized from a piperidin-4-one precursor. For example, a one-pot mesylation and ring closure of a diol formed at the C4 position can yield a spiro-oxetane. mdpi.com The oxetane (B1205548) ring is considered a valuable structural alternative to groups like morpholine (B109124) in medicinal chemistry.

Spiro-pyrrolidines/piperidines: A common strategy for constructing these systems is the 1,3-dipolar cycloaddition of an azomethine ylide to an exocyclic double bond at the C4 position of a piperidone derivative. nih.gov The azomethine ylides can be generated in situ from the condensation of an α-amino acid (like sarcosine (B1681465) or proline) with an aldehyde or ketone. nih.govekb.eg

Fused Ring Systems: These systems involve the creation of a new ring that shares two atoms with the original piperidine ring. The synthesis typically relies on intramolecular cyclization, where a functionalized side chain attached to the piperidine ring reacts to form the new ring. nih.govresearchgate.net

Intramolecular Cyclization: A piperidine derivative with a suitably placed nucleophile and electrophile can undergo ring closure. For instance, palladium-catalyzed reactions like the aza-Heck cyclization can be used to form a new C-C bond between a side chain and the piperidine ring. nih.gov Radical cyclizations are another powerful method for forming fused systems from precursors containing an alkene and a radical initiator. nih.gov The success and regiochemistry of these cyclizations are often governed by factors outlined in Baldwin's rules. nih.gov

Advanced Analytical Methodologies for the Study of 4 Tert Butylpiperidin 4 Ol Excluding Basic Identification

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is a fundamental tool for separating individual components from a mixture. omicsonline.org The choice of technique is dictated by the physicochemical properties of the analyte and the analytical question at hand.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. omicsonline.org It operates on the principle of distributing analytes between a liquid mobile phase and a solid stationary phase packed in a column. researchgate.net

For a polar compound like 4-Tert-butylpiperidin-4-ol, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net The separation is based on the differential partitioning of the analyte between the two phases; more polar compounds elute earlier, while less polar compounds are retained longer on the column. researchgate.net

Quantitative analysis is achieved by integrating the area under the chromatographic peak and comparing it to a calibration curve generated from standards of known concentration. researchgate.net Due to the lack of a strong chromophore in this compound, detection can be challenging with standard UV-Vis detectors. nih.gov Therefore, universal detectors such as Refractive Index Detectors (RID), Evaporative Light Scattering Detectors (ELSD), or Charged Aerosol Detectors (CAD) are often employed. Alternatively, derivatization with a UV-absorbing agent can be performed.

Table 1: Illustrative HPLC Method Parameters for Quantitative Analysis

| Parameter | Value | Purpose |

| Instrument | High-Performance Liquid Chromatograph | To perform the separation. |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Formic Acid | Eluent to carry the analyte through the column. Formic acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and interactions. |

| Injection Vol. | 10 µL | The volume of the sample introduced into the system. |

| Detector | Evaporative Light Scattering Detector (ELSD) | Universal detection for non-volatile analytes without a UV chromophore. |

| Run Time | 10 minutes | Total time for a single analysis. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. mdpi.com Separation occurs as the vaporized sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase. nih.gov

Direct analysis of this compound by GC is problematic. Its polar hydroxyl (-OH) and secondary amine (-NH) functional groups result in a high boiling point and poor chromatographic behavior, such as significant peak tailing. To overcome this, derivatization is required to convert the polar groups into less polar, more volatile ones. nih.gov Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether and amine, is a common and effective strategy. nih.gov This process reduces polarity and increases thermal stability, enabling sharp and symmetrical peaks in the chromatogram.

Table 2: Representative GC Method Parameters for Analysis of a TMS-Derivative

| Parameter | Value | Purpose |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) | To perform the separation and detection. |

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness | A nonpolar stationary phase suitable for a wide range of compounds. |

| Carrier Gas | Helium | Inert mobile phase to transport the analyte. |

| Flow Rate | 1.0 mL/min (constant flow) | Ensures consistent elution and separation. |

| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the derivatized sample. |

| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for trace analysis. |

| Oven Program | Start at 100°C, ramp at 10°C/min to 280°C, hold for 5 min | A temperature gradient to separate compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | A sensitive, universal detector for organic compounds. |

| Detector Temp. | 300 °C | Prevents condensation of the analytes in the detector. |

Chiral chromatography is a specialized technique used to separate stereoisomers, specifically enantiomers. chromatographyonline.com The compound this compound is achiral due to an internal plane of symmetry, meaning it does not have enantiomers. Therefore, chiral chromatography would not be applied to resolve different forms of this specific molecule.

However, this technique is indispensable when dealing with chiral precursors or derivatives in a synthetic route leading to or from this compound. Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for chiral separations due to its high efficiency, speed, and reduced use of organic solvents compared to HPLC. chromatographyonline.comresearchgate.netfagg.be SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com Separation is achieved on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Table 3: Exemplar SFC Method Parameters for Chiral Analysis of a Related Compound

| Parameter | Value | Purpose |

| Instrument | Supercritical Fluid Chromatograph | Specialized system for SFC separations. |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | Enables differential interaction with enantiomers for separation. |

| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol) | The eluent system; the modifier is adjusted to optimize selectivity. |

| Flow Rate | 3.0 mL/min | Typical flow rate for analytical SFC, allowing for fast analysis. |

| Back Pressure | 150 bar | Maintains the CO₂ in its supercritical state. |

| Column Temp. | 40 °C | Influences fluid density and analyte-stationary phase interactions. |

| Detector | UV-Vis or Mass Spectrometer | To detect the separated enantiomers as they elute. |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Deconvolution and Fragmentation Pathway Analysis

Hyphenated techniques combine the powerful separation capabilities of chromatography with the definitive identification power of mass spectrometry (MS). chemijournal.comnih.gov This combination allows for the separation of complex mixtures and the structural elucidation of the individual components. saspublishers.comajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the volatile derivatives of this compound. After the components are separated by the GC, they enter the mass spectrometer, which provides mass-to-charge ratio (m/z) data. nih.gov Under the typical hard ionization method of Electron Ionization (EI), the molecule fragments in a reproducible pattern, creating a "mass spectrum" that serves as a chemical fingerprint. albany.edu Analysis of these fragments helps to confirm the structure of the parent molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing this compound directly without derivatization. kuleuven.beresearchgate.net The eluent from the LC column is introduced into the MS. Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used, which keep the molecule intact, usually as a protonated species [M+H]⁺. doaj.org To obtain structural information, tandem mass spectrometry (MS/MS) is employed. In this process, the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. lcms.cz This allows for detailed structural characterization and the establishment of fragmentation pathways.

The fragmentation of this compound in MS/MS would likely proceed through predictable pathways. The protonated molecule would be susceptible to the loss of a water molecule (H₂O) from the alcohol group and the protonated amine. Another characteristic fragmentation would be the loss of the tert-butyl group as isobutene or a tert-butyl radical, given the stability of the resulting tert-butyl carbocation. Subsequent fragmentation would involve the cleavage of the piperidine (B6355638) ring.

Table 4: Plausible Mass Fragments and Pathways for this compound

| Technique | Parent Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Identity |

| LC-MS (ESI+) | 158.15 [M+H]⁺ | 140.14 | Loss of H₂O (water) |

| 158.15 [M+H]⁺ | 102.13 | Loss of C₄H₈ (isobutene) | |

| 140.14 | 84.11 | Loss of C₄H₈ from the [M+H-H₂O]⁺ ion | |

| GC-MS (EI of TMS derivative) | 301 [M]⁺ | 286 | Loss of CH₃• (methyl radical) |

| 301 [M]⁺ | 244 | Loss of C₄H₉• (tert-butyl radical) | |

| 301 [M]⁺ | 73 | [Si(CH₃)₃]⁺ (Trimethylsilyl cation) |

Future Research Directions and Emerging Trends

Exploration of New Synthetic Paradigms

The synthesis of piperidine (B6355638) derivatives is a cornerstone of organic chemistry, yet the demand for more efficient, selective, and sustainable methods remains a primary driver of research. Future work on 4-tert-butylpiperidin-4-ol and its analogues will likely move beyond traditional methods towards more sophisticated synthetic strategies.

A significant emerging trend is the application of C-H functionalization . This approach allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules, thereby streamlining synthetic routes by eliminating the need for pre-functionalized starting materials. A novel two-step method combining biocatalytic C-H oxidation with radical cross-coupling has recently been shown to simplify the synthesis of complex piperidines. sciencedaily.com This strategy offers a more cost-effective and efficient pathway to create diverse three-dimensional molecules. sciencedaily.com Another innovative approach is the [4+1] annulative double C-H functionalization, which has been used to construct N-alkylindoles and represents a powerful paradigm for building heterocyclic systems from simple precursors. nih.gov Adopting such strategies for the this compound scaffold could unlock new families of derivatives that are currently difficult to access.

Furthermore, asymmetric catalysis will be crucial for producing enantiomerically pure derivatives, which is often a requirement for pharmaceutical applications. mdpi.com Techniques such as chiral lithium amide base-mediated rearrangement of meso-epoxides to generate chiral allylic alcohols have been demonstrated in related cyclic systems and could be adapted for the stereoselective synthesis of 4-piperidinol analogues. researchgate.net The development of novel heterogeneous catalysts, for instance, cobalt nanoparticles for the acid-free hydrogenation of pyridine (B92270) precursors, also points towards greener and more versatile synthetic routes. nih.gov

Key Research Thrusts in Synthesis:

Late-Stage C-H Functionalization: To diversify the piperidine core or its substituents directly.

Catalytic Asymmetric Synthesis: To access specific stereoisomers of substituted this compound derivatives.

Novel Cyclization Strategies: Development of new intramolecular reactions to build the piperidine ring with the desired substitution pattern. nih.gov

Advanced Computational Design of Novel Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For derivatives of this compound, advanced computational methods are expected to guide the rational design of new molecules with tailored properties, accelerating the discovery process and reducing reliance on empirical screening.

Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are at the forefront of this effort. researchgate.net These methods provide profound insights into the structural, electronic, and conformational behaviors of piperidine-based molecules. researchgate.netresearchgate.net MD simulations can model the dynamic interactions between a ligand and its biological target, such as a protein receptor, revealing key binding modes and confirming the stability of the ligand-protein complex under physiological conditions. researchgate.netnih.govnih.gov This information is critical for structure-based drug design, allowing chemists to optimize ligand affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling represents another powerful computational approach. By correlating the structural features of a series of compounds with their biological activities, QSAR models can predict the potency of novel, un-synthesized derivatives. nih.gov Fragment-based QSAR, combined with molecular docking and MD simulations, has been successfully used to design new piperidine-based inhibitors for challenging protein-protein interactions, such as p53-HDM2. researchgate.net Applying these integrated computational workflows to the this compound scaffold will enable the design of next-generation therapeutic agents.

| Computational Method | Application in Derivative Design | Key Insights |

| Density Functional Theory (DFT) | Elucidation of electronic properties and reactivity. | Molecular geometry, electronic stability, reaction mechanisms. researchgate.net |

| Molecular Dynamics (MD) | Simulation of ligand-target interactions and conformational stability. | Binding modes, complex stability, solvent effects. researchgate.netnih.gov |

| QSAR Modeling | Prediction of biological activity for novel compounds. | Structure-activity relationships, potency prediction. nih.govresearchgate.net |

Integration into Multicomponent Reactions and Flow Chemistry

The drive for efficiency, safety, and scalability in chemical synthesis has led to the increasing adoption of enabling technologies like multicomponent reactions (MCRs) and continuous flow chemistry. The this compound scaffold and its precursors are well-suited to benefit from these advanced manufacturing platforms.

Multicomponent Reactions (MCRs) , such as the Ugi and Passerini reactions, are highly convergent processes that combine three or more reactants in a single step to generate complex products. nih.govwikipedia.orgmdpi.com This approach dramatically increases molecular diversity and synthetic efficiency. The precursor to this compound, an N-protected 4-piperidone (B1582916), is an ideal ketone component for such reactions. nih.gov For instance, 4-piperidone derivatives have been used in Ugi reactions to synthesize complex opioid agonists like carfentanil. nih.govmdpi.com The future will see the expanded use of 4-piperidones in MCRs to rapidly generate large libraries of structurally diverse and complex piperidine-containing molecules for high-throughput screening. researchgate.netrug.nl

Flow Chemistry offers superior control over reaction parameters like temperature and mixing, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. rsc.orgnih.govnih.gov This technology is ideal for scaling up the production of active pharmaceutical ingredients (APIs). mdpi.comjst.org.in The synthesis of heterocyclic compounds, including piperidines, has been shown to benefit significantly from continuous flow processing. researchgate.netmtak.huuc.ptdurham.ac.uk Future research will focus on developing telescoped, multi-step flow syntheses where intermediates are generated and consumed in a continuous stream without isolation, further enhancing efficiency and safety. rsc.orgmtak.hu The synthesis of this compound and its subsequent transformations could be integrated into such automated platforms, enabling on-demand production and rapid optimization. durham.ac.uk

| Technology | Advantages for this compound Chemistry |

| Multicomponent Reactions (MCRs) | Rapid generation of molecular complexity and diversity from a 4-piperidone precursor. nih.govmdpi.com |

| Flow Chemistry | Enhanced safety, reproducibility, and scalability of synthesis; potential for automated multi-step processes. rsc.orgnih.govjst.org.in |

Applications in Emerging Fields of Chemical Science

While the piperidine scaffold is a mainstay in medicinal chemistry, future research is expected to unlock its potential in other emerging areas of chemical science. The unique steric and electronic properties of this compound make it an intriguing building block for applications beyond traditional pharmaceuticals.

In medicinal chemistry , research continues to identify novel biological targets for 4-hydroxypiperidine (B117109) derivatives. Analogues have been explored as selective antagonists for specific NMDA receptor subtypes and as ligands for nociceptin (B549756) receptors. nih.govnih.gov More recently, piperidinols have demonstrated potential as anti-tubercular agents through the inhibition of arylamine N-acetyltransferase, an enzyme crucial for the survival of M. tuberculosis in macrophages. nih.gov

The field of materials science offers new frontiers. The rigid and sterically hindered nature of the this compound core could be exploited in the design of novel polymers or functional materials. Sterically hindered amines are known for their unique properties and applications, and incorporating this motif into larger molecular architectures could lead to materials with tailored thermal, optical, or mechanical properties. researchgate.net

Furthermore, the piperidine nitrogen and the hydroxyl group provide two points for modification, making the scaffold suitable for the development of novel ligands for metal complexation . The inherent rigidity of the piperidine ring can enhance the stability of metal complexes, a desirable feature for applications in catalysis or bioimaging, such as in PET imaging agents. mdpi.com The combination of sterically demanding phenols with other pharmacophores has also yielded hybrid molecules with potent anti-cancer and antimicrobial activities, suggesting that the sterically hindered alcohol of this compound could be a valuable component in the design of such multi-functional agents. mdpi.com

Q & A

Q. What are the critical safety protocols for handling 4-tert-butylpiperidin-4-ol in laboratory settings?

- Methodological Answer : Researchers must adhere to hazard classifications (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation; H335: respiratory irritation) as outlined in safety data sheets . Key precautions include:

- Use of PPE (gloves, goggles, lab coat) and fume hoods to avoid inhalation or dermal contact.

- Immediate first-aid measures: Rinse eyes with water for 15 minutes if exposed, and seek medical attention for persistent symptoms .

- Storage in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers) .

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer : A common approach involves the tert-butyl protection of piperidin-4-ol derivatives. For example:

- Step 1 : React piperidin-4-ol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to form the Boc-protected intermediate.

- Step 2 : Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .

Advantages of this route include high regioselectivity and ease of deprotection under acidic conditions .

Q. How can researchers verify the purity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- HPLC : C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm.

- NMR Spectroscopy : Confirm absence of impurities via ¹H NMR (e.g., sharp singlet for tert-butyl protons at ~1.4 ppm) .

- Melting Point Analysis : Compare observed mp (e.g., 59–63°C for Boc derivatives) with literature values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer : Systematic parameter variation is critical:

- Temperature : Test reactions at 0°C, room temperature, and reflux to assess kinetic vs. thermodynamic control.

- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts for stereoselective synthesis .

- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to optimize solubility and reaction rate .

Use design of experiments (DoE) software (e.g., JMP) for multivariate analysis .

Q. How should researchers address contradictions in published synthetic methods for this compound?

- Methodological Answer : Apply iterative data triangulation:

- Replicate Conflicting Procedures : Reproduce methods from divergent studies under controlled conditions.

- Characterize Byproducts : Use LC-MS to identify side products (e.g., overprotection or ring-opening artifacts) .

- Cross-Validate with Spectroscopic Data : Compare ¹³C NMR and IR spectra with computational predictions (e.g., DFT calculations) .

Contradictions may arise from undocumented variables (e.g., trace moisture) or analytical misinterpretation .

Q. What advanced techniques are recommended for resolving stereochemical ambiguities in this compound derivatives?

- Methodological Answer : Combine:

- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction (e.g., synchrotron sources for high resolution) .

- Chiral HPLC : Utilize chiral stationary phases (e.g., amylose-based) to separate enantiomers .

- NOESY NMR : Identify spatial proximity of protons to confirm axial/equatorial substituent orientation .

Q. How can researchers design stable formulations of this compound for biological studies?

- Methodological Answer : Stability studies should include:

- pH Profiling : Assess compound integrity in buffers (pH 3–10) via UV-Vis spectroscopy.

- Lyophilization Testing : Evaluate freeze-drying feasibility by monitoring thermal decomposition (TGA/DSC) .

- Excipient Compatibility : Screen with common stabilizers (e.g., cyclodextrins) using FTIR to detect interactions .

Data Analysis and Conflict Resolution

Q. What statistical methods are suitable for analyzing dose-response data involving this compound in pharmacological assays?

- Methodological Answer : Apply:

- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with Post-Hoc Tests : Compare IC₅₀ values across derivatives (p < 0.05 significance threshold) .

- Bootstrapping : Estimate confidence intervals for small datasets to avoid overinterpretation .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical Process Parameters (CPPs) : Monitor reaction time, temperature, and reagent stoichiometry via PAT tools (e.g., in situ FTIR).

- Design Space Exploration : Use response surface methodology (RSM) to define robust operating ranges .

- Stability-Indicating Assays : Track degradation products under stress conditions (e.g., heat, light) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.